molecular formula C12H9BrN2O2 B14913466 N-(5-bromopyridin-2-yl)-2-hydroxybenzamide

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide

Cat. No.: B14913466
M. Wt: 293.12 g/mol
InChI Key: FPYNOILFFKFWSU-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide is an organic compound that belongs to the class of amides It contains a pyridyl ring substituted with a bromine atom at position 5 and a benzamide moiety with a hydroxyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide can be synthesized through a reaction between 5-bromo-2-aminopyridine and salicylic acid. The reaction typically involves the formation of an amide bond between the amino group of 5-bromo-2-aminopyridine and the carboxyl group of salicylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromopyridin-2-yl)-2-hydroxybenzamide: Contains a hydroxyl group at position 2 of the benzamide moiety.

    N-(5-bromopyridin-2-yl)-2-methoxybenzamide: Contains a methoxy group instead of a hydroxyl group.

    N-(5-bromopyridin-2-yl)-2-aminobenzamide: Contains an amino group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C12H9BrN2O2/c13-8-5-6-11(14-7-8)15-12(17)9-3-1-2-4-10(9)16/h1-7,16H,(H,14,15,17)

InChI Key

FPYNOILFFKFWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Br)O

Origin of Product

United States

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